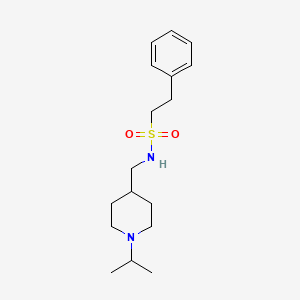

N-((1-isopropylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide

Description

Properties

IUPAC Name |

2-phenyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O2S/c1-15(2)19-11-8-17(9-12-19)14-18-22(20,21)13-10-16-6-4-3-5-7-16/h3-7,15,17-18H,8-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJGNOZZXPKNHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNS(=O)(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide typically involves the reaction of 1-isopropylpiperidine with a suitable sulfonyl chloride, such as 2-phenylethanesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques, such as recrystallization or chromatography, to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-isopropylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the aromatic ring.

Reduction: Reduced forms of the sulfonamide group.

Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-((1-isopropylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Sulfonamides

Key Observations:

- Hydrogen-Bonding Capacity: Derivatives with hydroxy or amino groups (e.g., Patent compound) may exhibit improved solubility or target affinity compared to the more lipophilic target compound.

- Lipophilicity: The butyl substituents in N-butyl-2-(butylamino)-2-phenylethanesulfonamide likely increase membrane permeability but reduce aqueous solubility .

Physicochemical and Spectroscopic Data

Table 2: Comparative Physicochemical Properties

Analysis:

- LogP Trends : The target compound’s LogP (~3.5) suggests moderate lipophilicity, balancing membrane penetration and solubility. The higher LogP of the butyl derivative (~4.0) may limit bioavailability .

- NMR Profiles : Aromatic proton signals (δ ~7.1–7.3) are consistent across analogues, while aliphatic regions vary with substituents. For example, the Patent compound shows distinct splitting (J = 6.8–7.4 Hz) due to ethylamine side chains.

Chromatographic Behavior

While direct chromatographic data for the target compound are absent, highlights separation factors (α) for structurally related N-(3,5-dinitrobenzoyl) amino acid esters on chiral stationary phases (CSPs) . This suggests that the target compound’s enantiomers (if present) could exhibit distinct retention behaviors depending on the piperidine group’s stereochemistry.

Research Findings and Implications

- Structural-Activity Relationships (SAR) : The piperidine moiety in the target compound may enhance binding to targets with hydrophobic pockets (e.g., neurotransmitter receptors), whereas analogues with polar groups (e.g., hydroxyls) could favor solubility-driven applications .

- Synthetic Accessibility : The use of Boc-protected amines in Patent and similar methods implies that the target compound could be synthesized via reductive amination or sulfonylation strategies.

- Crystallographic Relevance : SHELX programs () are critical for resolving sulfonamide crystal structures, which aids in confirming stereochemistry and intermolecular interactions .

Notes

Biological Activity

N-((1-isopropylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide, a sulfonamide compound, has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's IUPAC name is 1-phenyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]methanesulfonamide. The synthesis typically involves the reaction of 1-isopropylpiperidine with a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions (e.g., triethylamine) in dichloromethane at room temperature.

Biological Activity Overview

This compound exhibits various biological activities:

1. Antimicrobial Properties:

- Preliminary studies indicate potential antimicrobial effects against various bacterial strains. The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis essential for bacterial growth.

2. Anti-inflammatory Effects:

- Research suggests that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

3. Enzyme Inhibition:

- The compound has been shown to inhibit certain enzymes by mimicking natural substrates, leading to disrupted biochemical pathways that can be exploited for therapeutic purposes.

The mechanism of action involves the interaction of the sulfonamide group with specific enzymes. By mimicking substrate structures, it can effectively inhibit enzyme activity, leading to a cascade of biochemical effects that may alter cellular functions and signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

| Study | Findings | Reference |

|---|---|---|

| Study A | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values indicating effective inhibition. | |

| Study B | Explored anti-inflammatory properties in a murine model of arthritis, showing reduced cytokine levels in treated groups. | |

| Study C | Investigated enzyme inhibition in vitro, revealing significant reductions in enzyme activity compared to controls. |

Comparison with Similar Compounds

This compound is structurally similar to other sulfonamide derivatives but exhibits unique properties due to the isopropylpiperidine moiety, which enhances lipophilicity and membrane permeability.

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| N-(1-benzylpiperidin-4-yl)benzamide | Benzyl group instead of isopropyl | Moderate antimicrobial activity |

| N-(4-chlorophenyl)-N-(1-isopropylpiperidin-4-yl)acetamide | Chlorophenyl group | Higher potency against specific bacterial strains |

Q & A

Q. What are the key steps in synthesizing N-((1-isopropylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:

- Step 1 : Reacting 1-isopropylpiperidine-4-carbaldehyde with a methylamine derivative to form the piperidinylmethyl intermediate.

- Step 2 : Sulfonylation using 2-phenylethanesulfonyl chloride under controlled pH (e.g., buffered conditions) to ensure regioselectivity .

- Optimization : Parameters like solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and catalysts (e.g., triethylamine for acid scavenging) are critical for yield and purity. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the piperidine ring, isopropyl group, and sulfonamide linkage. Anomalies in coupling constants may indicate conformational flexibility .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular mass (e.g., calculated vs. observed m/z for ).

- HPLC : Reverse-phase C18 columns with mobile phases like methanol/buffer (pH 4.6) resolve impurities and isomers .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 293 K.

- Refinement : SHELXL (for small-molecule refinement) and WinGX (for data processing and visualization). Anisotropic displacement parameters are modeled for non-hydrogen atoms .

- Validation : R-factor (<0.05) and goodness-of-fit (<1.1) ensure reliability. Crystallographic data are deposited in the Cambridge Structural Database (CSD) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data (e.g., unexpected NOEs or diffraction patterns)?

- Methodological Answer :

- Dynamic NMR : To probe conformational exchange in solution (e.g., chair vs. boat transitions in the piperidine ring).

- Twinned Crystals : Use SHELXD for deconvoluting overlapping reflections in twinned datasets .

- Isomer Discrimination : Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) or computational modeling (DFT) to compare energetics of stereoisomers .

Q. What strategies are employed to study structure-activity relationships (SAR) for sulfonamide derivatives targeting enzymes?

- Methodological Answer :

- Enzyme Assays : Measure IC values against target enzymes (e.g., carbonic anhydrase) using fluorogenic substrates.

- Molecular Docking : Software like AutoDock Vina to predict binding modes. Key interactions include hydrogen bonding with the sulfonamide group and hydrophobic contacts with the phenyl/isopropyl moieties .

- Analog Synthesis : Modify substituents (e.g., replacing isopropyl with cyclopropyl) and correlate changes with activity trends .

Q. How are computational methods integrated with experimental data to predict metabolic stability?

- Methodological Answer :

- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate cytochrome P450 metabolism. The sulfonamide group may confer resistance to oxidative degradation.

- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. Phase II metabolism (e.g., glucuronidation) is less likely due to steric hindrance .

Q. What advanced crystallographic techniques address challenges in refining disordered solvent molecules or flexible side chains?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.